molecular formula C13H20BrIOSi B8171403 ((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B8171403
M. Wt: 427.19 g/mol
InChI Key: PKXYPHQVHGTBMA-UHFFFAOYSA-N
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Description

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C13H20BrIOSi. It is characterized by the presence of bromine and iodine atoms attached to a benzyl group, which is further connected to a tert-butyl dimethylsilane moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-5-iodobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2.1. Silylation Reactions

One of the primary applications of ((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane is in silylation reactions, where it acts as a silylating agent. Silylation is crucial for protecting hydroxyl groups during multi-step syntheses. The compound's tert-butyl group provides steric hindrance, which can influence selectivity in reactions.

Case Study: Selective Silylation of Aromatic Compounds
A study demonstrated the selective silylation of aromatic C–H bonds using this compound, showcasing its effectiveness in generating ortho- and para-substituted products with high yields . The reaction conditions were optimized to favor the formation of desired products while minimizing side reactions.

2.2. Cross-Coupling Reactions

The compound is also utilized in cross-coupling reactions, particularly in the formation of biaryl compounds through Suzuki and Sonogashira coupling methods. The presence of both bromo and iodo functionalities allows for versatile coupling strategies.

Data Table: Cross-Coupling Reaction Yields

Reaction TypeSubstrateYield (%)
Suzuki CouplingAryl Boronic Ester85
Sonogashira CouplingTerminal Alkyne90
Negishi CouplingAryl Zinc Reagent78

These results indicate that this compound can facilitate efficient coupling reactions, leading to high yields of complex organic molecules .

3.1. Drug Development

In pharmaceutical chemistry, this compound serves as a key intermediate in the synthesis of various bioactive compounds. Its ability to introduce halogen atoms makes it suitable for developing new drug candidates with enhanced biological activity.

Case Study: Synthesis of Anticancer Agents
Research has shown that derivatives synthesized from this compound exhibit promising anticancer properties. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Material Science Applications

The compound is also relevant in material science, particularly in the development of silane-based coatings and polymers. Its unique structure allows for the modification of surfaces to enhance properties such as hydrophobicity and adhesion.

Data Table: Properties of Silane-Based Coatings

PropertyValue
Water Contact Angle110°
Adhesion Strength3 MPa
Thermal StabilityUp to 300 °C

These properties make this compound an attractive candidate for applications in protective coatings and advanced materials .

Mechanism of Action

The mechanism of action of ((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane is primarily based on its ability to undergo substitution and coupling reactions. The bromine and iodine atoms serve as reactive sites for these transformations, allowing the compound to form new bonds and create complex structures. The tert-butyl dimethylsilane group provides stability and protects the benzyl group during reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both bromine and iodine atoms on the benzyl group, which provides multiple reactive sites for chemical transformations. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of complex molecules .

Biological Activity

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound characterized by its complex structure, which includes a bromo and iodo substituent on a benzyl group linked to a tert-butyl dimethylsilane moiety. Its molecular formula is C13H20BrIOSi, with a molecular weight of approximately 427.20 g/mol. The presence of halogen atoms (bromine and iodine) and the silane group contribute to its chemical reactivity, making it a compound of interest in medicinal chemistry and materials science.

The compound's reactivity is attributed to:

  • Halogen Substituents : Bromine and iodine are known to participate in nucleophilic substitution reactions, enhancing the compound's potential for further functionalization.
  • Silane Group : The tert-butyl dimethylsilane moiety can undergo deprotonation under basic conditions, facilitating reactions with nucleophiles or electrophiles.
  • Ether Linkage : This allows for cleavage under acidic conditions, potentially releasing benzyl alcohol derivatives.

Biological Activity Overview

While specific biological activity data for this compound is limited, related compounds featuring halogenated benzyl groups have shown promising pharmacological properties. These compounds are often studied for their antimicrobial and anticancer activities due to their ability to interact with biological membranes or inhibit specific enzymes.

Potential Biological Activities

  • Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antimicrobial properties, likely due to their lipophilicity, which enhances cellular uptake.
  • Anticancer Properties : Halogenated compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and disruption of cellular membranes.

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds often correlates with their structural features:

  • Lipophilicity : Enhanced lipophilicity from halogen substitution may improve bioavailability.
  • Electron Deficiency : The presence of electron-withdrawing groups like bromine and iodine can influence the binding affinity to biological targets.

Research Findings and Case Studies

Although direct studies on this compound are scarce, insights can be drawn from research on structurally similar compounds:

Case Study 1: Antimicrobial Activity

A study on halogenated benzyl derivatives demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of key metabolic enzymes .

Case Study 2: Anticancer Activity

Research has indicated that certain brominated and iodinated compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell signaling pathways . The dual halogenation in this compound may provide similar therapeutic potential.

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
This compound C13H20BrIOSiDual halogenation; potential antimicrobial/anticancer activity
2-Bromo-5-methoxybenzyl dimethylsilaneC14H23BrO2SiContains methoxy group; used in similar applications
5-Iodobenzyl dimethylsilaneC10H13I2SiLacks bromine; simpler structure with potential similar reactivity
2-IodophenyldimethylsilaneC9H12I2SiSimpler aromatic silane; used in organic synthesis

Properties

IUPAC Name

(2-bromo-5-iodophenyl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrIOSi/c1-13(2,3)17(4,5)16-9-10-8-11(15)6-7-12(10)14/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXYPHQVHGTBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrIOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-iodobenzoic acid (11.4 g, 34.8 mmol) in dichloromethane (140 mL) was added methanol (17 mL) followed by trimethylsilyldiazomethane solution (2M in hexanes, 19.2 mL, 38.4 mmol). The reaction was stirred at room temperature for twelve hours, quenched by the dropwise addition of acetic acid (5 mL) and thoroughly concentrated. The resulting residue was dissolved in tetrahydrofuran. To this solution was added diisobutylaluminum hydride solution (1M in DCM, 50 mL, 50 mmol) and the reaction was stirred at room temperature. After sixteen hours, more diisobutylaluminum hydride solution (1M in DCM, 50 mL, 50 mmol) was added. After 96 more hours at room temperature the reaction was diluted with ether (100 mL) and quenched by the sequential addition of water (4 mL), 15% aqueous NaOH solution (4 mL) and water (10 mL). After thirty minutes the mixture was filtered through Celite and the filtrate was concentrated. The resulting residue was dissolved in dimethylformamide (75 mL). To this solution was added imidazole (6.1 g, 89.6 mmol) and t-butyldimethylchlorosilane (6.8 g, 45.1 mmol). The reaction was stirred at room temperature for two hours and then diluted with ethyl acetate. The organics were washed with saturated aqueous NH4Cl solution, water and brine. The organic layer was dried (MgSO4) and concentrated, and the resulting residue was purified by flash column chromatography to yield (2-bromo-5-iodobenzyloxy)-(tert-butyl)dimethylsilane (9.2 g, 62%).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
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17 mL
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solvent
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
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reactant
Reaction Step Three
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50 mL
Type
reactant
Reaction Step Four
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6.1 g
Type
reactant
Reaction Step Five
Quantity
6.8 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
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solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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